1'-Sulfooxysafrole

Beschreibung

Contextualization within Xenobiotic Metabolism Research

Xenobiotic metabolism is a complex, multi-phase process designed to detoxify and facilitate the excretion of foreign compounds from the body. This typically involves Phase I reactions, which introduce or expose functional groups (e.g., hydroxylation, oxidation, reduction), often mediated by cytochrome P450 (CYP) enzymes. These modified compounds then undergo Phase II reactions, where they are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione, increasing their water solubility for excretion researchgate.netopenaccessjournals.com. Safrole itself is a xenobiotic, and its metabolism exemplifies these principles. The pathway leading to 1'-sulfooxysafrole involves both Phase I hydroxylation and Phase II sulfation, positioning it as a key intermediate in the bioactivation cascade of safrole core.ac.ukoup.commdpi.com.

Significance as a Bioactivated Intermediate in Metabolic Pathways

This compound is recognized as a critical bioactivated intermediate, often referred to as the "ultimate carcinogenic metabolite" of safrole oup.commdpi.com. Its significance lies in its inherent instability and reactivity. Following its formation through the sulfation of 1'-hydroxysafrole by sulfotransferase (SULT) enzymes, this compound spontaneously decomposes. This decomposition yields an electrophilic carbonium cation core.ac.ukoup.commdpi.comoup.com. This highly reactive cation is capable of covalently binding to cellular macromolecules, most notably DNA, forming DNA adducts core.ac.ukoup.commdpi.comoup.comtno.nl. The formation of these DNA adducts is a primary mechanism by which safrole and its activated metabolites exert their genotoxic and potentially carcinogenic effects, as DNA damage can lead to mutations and uncontrolled cell proliferation core.ac.ukmdpi.comoup.com.

The bioactivation pathway typically begins with the 1'-hydroxylation of safrole, catalyzed by various cytochrome P450 enzymes. In humans, cytochrome P450 2A6 (CYP2A6) has been identified as a major enzyme responsible for this initial hydroxylation step, although other CYPs like CYP2C9, CYP2C19, and CYP2E1 also play roles oup.commdpi.com. The resulting 1'-hydroxysafrole is then acted upon by sulfotransferases (SULTs), which add a sulfate group to form the unstable this compound core.ac.ukoup.commdpi.com.

Table 1: Key Enzymes in Safrole Bioactivation Pathway

| Metabolic Phase | Enzyme Class | Specific Enzymes (Human/Animal) | Role in Bioactivation | Citation(s) |

| Phase I | Cytochrome P450 (CYP) | CYP2A6, CYP2C9, CYP2C19, CYP2E1, CYP2A61, CYP2D61 (human) oup.com; CYP1A2, 2B6, 2C8, 2D6 (also implicated) core.ac.ukunivie.ac.at | Catalyzes the initial 1'-hydroxylation of safrole to 1'-hydroxysafrole. | core.ac.ukoup.commdpi.comunivie.ac.at |

| Phase II | Sulfotransferases (SULT) | Various SULT enzymes core.ac.ukoup.com | Catalyzes the sulfation of 1'-hydroxysafrole to form this compound, the ultimate genotoxic metabolite. | core.ac.ukoup.commdpi.com |

Research has also investigated the kinetics of these metabolic processes. For instance, studies have characterized the formation of glutathione adducts from reactive metabolites, providing insights into the efficiency of these pathways. The apparent kinetic parameters for the formation of GS-1'-sulfooxysafrole from this compound in human liver S9 fractions, for example, indicate specific enzyme activities and substrate affinities oup.com.

Table 2: Kinetic Parameters for Glutathione Adduct Formation from Safrole Metabolites (Human Liver Systems)

| Metabolite Precursor | Glutathione Adduct Formed | Enzyme System | Cofactor | Apparent Vmax (nmol/min/mg protein) | Apparent Km (µM) | Citation(s) |

| This compound | GS-1'-sulfooxysafrole | Human liver S9 | PAPS | 0.1 | 1322 | oup.com |

| 1'-Oxosafrole | GS-1'-oxosafrole | Human liver microsomes | NAD+ | 7.5 | 549 | oup.com |

Overview of Current Research Trajectories and Knowledge Gaps

Current research trajectories concerning this compound and its parent compound, safrole, are focused on several key areas. A significant area of investigation involves understanding the inter-species variability in safrole metabolism and bioactivation. Differences in the expression and activity of CYP and SULT enzymes across species can lead to varying susceptibility to safrole's toxic effects oup.commdpi.com. This has led to the development and application of physiologically based biokinetic (PBBK) models to predict these species-specific responses and to extrapolate findings from animal models to humans oup.comacs.org.

Furthermore, ongoing research aims to precisely quantify the formation of DNA adducts by this compound and to elucidate the specific types of DNA damage induced. Studies have identified various DNA adducts, such as safrol-1'-yl-deoxyguanosine, formed from the reaction of this compound with DNA oup.comacs.org. The inhibition of these bioactivation pathways, for instance, by compounds like pentachlorophenol, provides further evidence for the critical role of CYP and SULT enzymes in safrole's genotoxicity core.ac.uk.

Knowledge gaps persist in fully characterizing the complex interplay of all metabolic pathways, including detoxification routes like glucuronidation and oxidation, which compete with the bioactivation to this compound oup.comoup.com. Additionally, while the genotoxic and carcinogenic potential of safrole is well-established, the precise mechanisms and dose-response relationships in various biological systems continue to be refined. The integration of metabolomics, advanced analytical techniques, and computational modeling is instrumental in addressing these gaps and providing a more comprehensive understanding of safrole's toxicological profile.

Precursor Metabolic Transformations

Safrole 1'-Hydroxylation by Cytochrome P450 Enzymes

The initial and crucial step in the bioactivation of safrole to its proximate carcinogen, 1'-hydroxysafrole, is the hydroxylation at the 1'-position of the allyl side chain. This reaction is predominantly mediated by several human cytochrome P450 (CYP) isoforms.

Research has identified multiple CYP isoforms involved in the 1'-hydroxylation of safrole. Among these, CYP2A6, CYP2C9, and CYP2E1 have been consistently reported as major contributors to this metabolic pathway in human liver microsomes acs.orgnih.govherabiolabs.comresearchgate.netcore.ac.uknih.govunivie.ac.atnih.govresearcher.lifeoup.comnih.gov.

CYP2A6: This isoform is frequently cited as playing a significant role, with some studies indicating it exhibits high activity for safrole 1'-hydroxylation researchgate.netcore.ac.uknih.govnih.govwur.nl. Studies investigating CYP2A6 variants have shown differential activities, with CYP2A6.15 and CYP2A6.18 demonstrating higher safrole 1'-hydroxylase activities compared to the wild-type CYP2A6.1, while CYP2A6.25 and CYP2A6.7 showed lower activities nih.gov.

CYP2C9: Identified as a major P450 enzyme involved in human hepatic safrole 1'-hydroxylation, CYP2C9 contributes significantly to this bioactivation pathway acs.orgnih.govresearchgate.netnih.govoup.comnih.govsci-hub.box.

CYP2E1: This isoform is also recognized as a key enzyme in the 1'-hydroxylation of safrole, with studies indicating it possesses higher intrinsic clearance for this reaction compared to CYP2C9 acs.orgnih.govresearchgate.netresearcher.life.

Other Isoforms: While CYP2A6, CYP2C9, and CYP2E1 are considered primary catalysts, other CYP isoforms such as CYP1A2, CYP2C19, CYP2D6, CYP2B6, CYP2C8, and CYP3A4 have also been implicated to varying degrees in safrole metabolism or have shown inhibitory effects by safrole, suggesting their potential involvement nih.govherabiolabs.comresearchgate.netunivie.ac.atnih.govoup.comnih.govresearchgate.netsbq.org.brmdpi.comresearchgate.net. For instance, CYP1A2, CYP2A6, and CYP2E1 activities are strongly inhibited by safrole itself, indicating a complex interplay nih.govresearchgate.netresearchgate.net.

Table 1: Cytochrome P450 Isoforms Involved in Safrole 1'-Hydroxylation

| CYP Isoform | Reported Role/Activity in Safrole 1'-Hydroxylation | Key References |

| CYP2A6 | Major contributor; high activity; variants show differential activity | researchgate.netcore.ac.uknih.govunivie.ac.atnih.govwur.nlmdpi.comresearchgate.net |

| CYP2C9 | Major contributor; significant role | acs.orgnih.govresearchgate.netnih.govoup.comnih.govsci-hub.box |

| CYP2E1 | Major contributor; higher intrinsic clearance | acs.orgnih.govresearchgate.netresearcher.liferesearchgate.net |

| CYP1A2 | Involved; strongly inhibited by safrole | univie.ac.atnih.govresearchgate.netsbq.org.brmdpi.comresearchgate.net |

| CYP2D6 | Involved; inhibited by safrole | nih.govherabiolabs.comresearchgate.netunivie.ac.atoup.comsbq.org.brmdpi.comresearchgate.net |

| CYP2C19 | Involved | univie.ac.atnih.govoup.comsci-hub.boxmdpi.comnih.gov |

| CYP2B6 | Involved | univie.ac.atoup.commdpi.com |

| CYP2C8 | Involved | univie.ac.atsci-hub.boxmdpi.com |

| CYP3A4 | Involved; inhibited by safrole | univie.ac.atoup.comsbq.org.brmdpi.comresearchgate.net |

Table 2: Kinetic Parameters of Safrole 1'-Hydroxylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (Michaelis Constant) | 5.7 ± 1.2 mM | acs.org |

| Vmax (Maximum Velocity) | 0.14 ± 0.03 μmol/min/nmol P450 | acs.org |

| Intrinsic Clearance (Vmax/Km) | 25.3 ± 2.3 μL/min/nmol P450 | acs.org |

Isoform Specificity in Hydroxylation (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1)

Alternative Precursor Metabolism

While the primary pathway to this compound formation involves the 1'-hydroxylation of safrole, other metabolic transformations of safrole exist. Safrole can also be metabolized to safrole-2',3'-oxide, which, along with 1'-hydroxysafrole-2',3'-oxide, can be detoxified by glutathione S-transferases (GSTs) herabiolabs.comcore.ac.uk. However, these oxidative epoxidation pathways are generally considered detoxification routes rather than direct precursors for the sulfonation step leading to this compound. The critical intermediate directly undergoing sulfonation is 1'-hydroxysafrole.

Enzymatic Sulfonation to this compound

Following the 1'-hydroxylation of safrole to 1'-hydroxysafrole, the subsequent and final step in the formation of the ultimate reactive metabolite, this compound, is enzymatic sulfonation.

Role of Sulfotransferase (SULT) Enzymes

Sulfotransferase (SULT) enzymes play a pivotal role in catalyzing the transfer of a sulfonate group from the co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 1'-hydroxysafrole herabiolabs.comresearchgate.netcore.ac.ukunivie.ac.atoup.comnih.gov. This sulfonation reaction converts the relatively stable 1'-hydroxysafrole into the highly reactive this compound. The formation of this compound is critical, as this sulfate ester is unstable and readily undergoes spontaneous cleavage to generate a highly electrophilic carbocation, which can covalently bind to cellular macromolecules, including DNA, thereby initiating the process of genotoxicity and carcinogenicity herabiolabs.comresearchgate.netcore.ac.ukunivie.ac.atoup.comnih.gov.

Compound List:

Safrole

1'-Hydroxysafrole

this compound

Cytochrome P450 (CYP) enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)

Sulfotransferase (SULT) enzymes

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

Safrole-2',3'-oxide

1'-Hydroxysafrole-2',3'-oxide

Glutathione S-transferases (GSTs)

Specific SULT Isoforms Involved

Sulfation, the process by which a sulfo group (-SO₃) is transferred to a molecule, is primarily mediated by cytosolic sulfotransferase (SULT) enzymes. For the formation of this compound, the sulfonation of 1'-hydroxysafrole is a key reaction. While multiple SULT isoforms exist, Sulfotransferase 1A1 (SULT1A1) is recognized as a significant enzyme involved in the sulfonation of various xenobiotics, including safrole metabolites oup.comoup.comcore.ac.ukwikipedia.orgresearchgate.netresearchgate.netresearchgate.netgenecards.orgunl.ptresearchgate.net. SULT1A1 is known for its broad substrate specificity and is abundantly expressed in the liver, a primary site for safrole metabolism researchgate.netgenecards.orgunl.pt. Research has implicated SULT-mediated conversion of 1'-hydroxysafrole to this compound as a crucial step in safrole's bioactivation to its ultimate carcinogenic form oup.comoup.comresearchgate.net.

Cofactor Requirements for Sulfonation

The sulfation reaction catalyzed by SULT enzymes requires a universal sulfate donor. The essential cofactor for this process is 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) oup.comresearchgate.netresearchgate.netunl.ptacs.orgnih.govuq.edu.aunih.gov. PAPS provides the sulfonate group that is transferred to the hydroxyl group of 1'-hydroxysafrole, forming the unstable this compound oup.comresearchgate.netacs.orgnih.gov. The availability and concentration of PAPS are critical for the efficiency of sulfonation reactions within cells unl.pt.

Enzyme Kinetics of Sulfonation Reactions

The kinetics of sulfonation reactions, including that of 1'-hydroxysafrole, are typically characterized using Michaelis-Menten kinetics, although substrate inhibition can also occur with SULT enzymes oup.comresearchgate.netacs.orguq.edu.au. Studies investigating the sulfation of 1'-hydroxysafrole have provided specific kinetic parameters. For instance, in incubations using rat liver S9 protein, the sulfation of 1'-hydroxysafrole demonstrated an apparent Vmax of 0.03 nmol/min/mg S9 protein and an apparent Km of 127 μM. This results in a catalytic efficiency (Vmax/Km) of 0.24 μL/min/mg S9 protein for this reaction acs.org. These parameters are essential for modeling the in vivo formation of this compound.

Table 1: Kinetic Parameters for 1'-Hydroxysafrole Sulfation

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Vmax | 0.03 | nmol/min/mg S9 protein | acs.org |

| Km | 127 | µM | acs.org |

Cellular and Organ-Specific Sulfonation Activities

Sulfonation reactions, particularly those involving SULT1A1, are predominantly observed in the liver, which is a major site for xenobiotic metabolism oup.comoup.comresearchgate.netgenecards.orgunl.ptresearchgate.net. Studies predict that the median formation of this compound is higher in human liver compared to rat liver oup.comoup.com. While the liver is a primary site, SULT1A1 activity has also been detected in other tissues, including the kidney, lung, and intestine, suggesting a broader distribution of sulfonation capabilities within the body genecards.orgunl.ptresearchgate.net. However, the liver remains the most significant organ for the bioactivation of safrole via sulfonation.

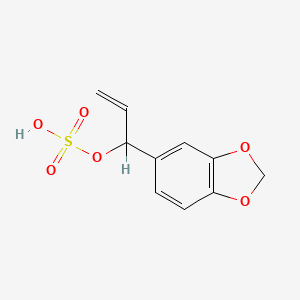

Eigenschaften

CAS-Nummer |

64282-99-1 |

|---|---|

Molekularformel |

C10H10O6S |

Molekulargewicht |

258.25 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-5-yl)prop-2-enyl hydrogen sulfate |

InChI |

InChI=1S/C10H10O6S/c1-2-8(16-17(11,12)13)7-3-4-9-10(5-7)15-6-14-9/h2-5,8H,1,6H2,(H,11,12,13) |

InChI-Schlüssel |

UMODRLCASVODSD-UHFFFAOYSA-N |

SMILES |

C=CC(C1=CC2=C(C=C1)OCO2)OS(=O)(=O)O |

Kanonische SMILES |

C=CC(C1=CC2=C(C=C1)OCO2)OS(=O)(=O)O |

Synonyme |

1'-sulfooxysafrole 1'-sulfoxysafrole |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Interaction with Biological Macromolecules

Electrophilic Reactivity Profiles of 1'-Sulfooxysafrole and Its Decomposition Products

This compound is recognized as the primary ultimate electrophilic and carcinogenic metabolite of 1'-hydroxysafrole in mouse liver. researchgate.net Its reactivity stems from its ability to generate a highly electrophilic species. The sulfuric acid ester of 1'-hydroxysafrole is implicated as the major electrophilic metabolite of safrole. researchgate.net

The key to the electrophilic nature of this compound lies in its decomposition to form a carbocation. The sulfate group acts as a good leaving group, facilitating the heterolytic cleavage of the C1'-O bond. This process results in the formation of a resonance-stabilized allyl-benzylic carbocation. msu.eduuomustansiriyah.edu.iq This carbocation is a potent electrophile, readily reacting with nucleophilic sites on biological macromolecules. sinica.edu.twlibretexts.org

The formation of this carbocation intermediate is a critical step, as it is the species that directly participates in nucleophilic substitution reactions with cellular components, most notably DNA. msu.edusinica.edu.tw The stability of this carbocation is enhanced by the delocalization of the positive charge across the adjacent allyl group and the benzene ring, which increases its lifetime and allows for diffusion and reaction with various cellular targets. msu.edu

The reaction of a carbocation with an alkene, a component of many biological molecules, to form a new carbon-carbon bond is a thermodynamically favorable process. sinica.edu.tw However, in a biological system, the primary targets for this electrophilic attack are the nucleophilic centers in DNA bases. wikipedia.org

Computational chemistry and molecular modeling have become invaluable tools for understanding the reactivity of molecules like this compound. rsc.orgcecam.org Theoretical studies can predict the distribution of electron density within the molecule, identifying the most electrophilic sites susceptible to nucleophilic attack. For this compound, the C1' position is the primary electrophilic center due to the electron-withdrawing nature of the sulfooxy group.

Quantum chemical calculations can model the reaction pathway for carbocation formation and its subsequent reaction with nucleophiles. rsc.org These models help to elucidate the transition states and activation energies involved, providing a deeper understanding of the reaction kinetics. libretexts.org By analyzing the potential energy surface, researchers can predict the most likely reaction pathways and the structures of the resulting adducts. rsc.orgcecam.org Molecular dynamics simulations have been employed to study the structural impact of safrole-derived DNA adducts, revealing that they can cause subtle distortions in the DNA helix. nih.gov

Carbocation Formation and Reactivity

Covalent Modification of Nucleic Acids

The electrophilic carbocation generated from this compound readily reacts with the nucleophilic centers in nucleic acids, leading to the formation of covalent adducts. nih.govclemson.edu This covalent modification of DNA is a key event in the initiation of carcinogenesis. wikipedia.org

The formation of DNA adducts by this compound is not random; it exhibits a degree of specificity for certain nucleobases and specific atoms within those bases. wikipedia.org The N7 and N3 positions of guanine and adenine are considered the most nucleophilic sites in DNA. wikipedia.org The major adducts are typically formed at the N2 position of guanine. clemson.edu

The level of DNA adducts is influenced by the balance between their formation and repair. hhearprogram.org The persistence of these adducts can lead to miscoding during DNA replication, resulting in mutations. clemson.edu

Table 1: DNA Adduct Formation Data

| Cell Type | Compound | Exposure Concentration | Adduct Type | Adduct Level | Reference |

|---|---|---|---|---|---|

| HepG2 cells | 1'-OH safrole | 200 μM | S-3'-N2-dG | Data available in source | researchgate.net |

| HepG2 cells | 1'-OH estragole | 32 μM | E-3'-N2-dG | Data available in source | researchgate.net |

The N7 atom of guanine is a highly nucleophilic site and a primary target for many alkylating agents. nih.gov While adducts can form at this position, they are often chemically unstable. nih.gov These N7-dG adducts can undergo spontaneous depurination, creating an apurinic (AP) site in the DNA, or the imidazole ring can open to form a more stable formamidopyrimidine (Fapy) adduct. nih.gov Studies have shown the formation of adducts at the C-8 and N-7 positions of guanine residues in mouse liver after administration of related compounds. researchgate.net

The exocyclic N2 amino group of deoxyguanosine is another significant site for adduct formation by this compound. uconn.eduresearchgate.net The major and most persistent DNA adducts formed from safrole are at this position. nih.govclemson.edu Specifically, the N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N2-dG) adduct is a well-characterized product. nih.gov

These N2-dG adducts are generally more stable than N7-dG adducts and are considered to be highly mutagenic lesions. nih.govnih.gov Molecular dynamics simulations have indicated that the S-3'-N2-dG adduct causes only minor distortions to the DNA structure, which may contribute to its inefficient recognition and repair by cellular mechanisms like nucleotide excision repair (NER), leading to its persistence. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Safrole | |

| 1'-Hydroxysafrole | 1'-OH safrole |

| Deoxyguanosine | dG |

| N7-Deoxyguanosine | N7-dG |

| N2-Deoxyguanosine | N2-dG |

| N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine | S-3'-N2-dG |

| 1'-Acetoxyestragole | |

| 1'-Hydroxyestragole | 1'-OH estragole |

| N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine | E-3'-N2-dG |

| Deoxyadenosine | dA |

| Guanine | |

| Adenine | |

| Cytosine | |

| Thymine | |

| Uracil |

DNA Adduct Formation: Specificity and Sites of Modification

Deoxyadenosine Adducts

Following the metabolic activation of safrole to this compound, this reactive ester can form covalent adducts with DNA nucleobases. While the primary target for adduction is the N2 position of guanine, reactions with deoxyadenosine also occur, albeit to a lesser extent. europa.eu The formation of deoxyadenosine adducts involves the electrophilic attack of the carbocation generated from this compound on the nucleophilic centers of the adenine base. acs.org Specifically, the N6 position of deoxyadenosine is a known site for the formation of these adducts, resulting in structures such as N6-(trans-isosafrol-3'-yl)deoxyadenosine. acs.orgresearchgate.net The formation of these adducts is a key step in the mutagenic and carcinogenic properties attributed to safrole exposure. femaflavor.org

Structural Characterization and Stereochemistry of DNA Adducts

The interaction of this compound with DNA results in the formation of several distinct adducts. The major adducts identified are N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine and, to a lesser extent, N6-(trans-isosafrol-3'-yl)-2'-deoxyadenosine. acs.orgresearchgate.net The formation of these adducts arises from the reaction of the electrophilic 1'-carbon of the safrole metabolite with the exocyclic amino groups of guanine and adenine.

The stereochemistry of these adducts is a critical factor in their biological consequences. The "trans" configuration indicates the stereochemical relationship of the substituents on the newly formed bond. The formation of these adducts can lead to two major and two minor DNA adducts, as detected in rat liver DNA. europa.euoup.com The two major adducts have been identified as N²-(trans-isosafrol-3′-yl) 2′-deoxyguanosine and N²-(safrol-1′-yl) 2′-deoxyguanosine. oup.com

Influence of Adducts on DNA Helical Structure and Conformation

The formation of safrole-DNA adducts can influence the local structure and conformation of the DNA helix. However, studies involving molecular dynamics simulations have indicated that the formation of the N2-(trans-isosafrol-3′-yl)-2′-deoxyguanosine (S-3′-N2-dG) adduct causes only subtle changes to the DNA structure. researchgate.netacs.orgwur.nl This minimal distortion of the DNA helix is a significant finding, as it may allow these adducts to evade detection by the nucleotide excision repair (NER) machinery. researchgate.netacs.orgwur.nl The persistence of these adducts due to inefficient repair could lead to their bioaccumulation upon continuous exposure. researchgate.netacs.orgwur.nl Despite the subtle nature of the distortion, the presence of these bulky adducts can still interfere with DNA replication and transcription processes. taylorandfrancis.com

Formation of Adducts with RNA and Other Nucleotides

In addition to DNA, the reactive metabolite this compound can also form adducts with RNA. researchgate.netnih.gov The metabolic activation of safrole by cytochrome P450 enzymes to 1'-hydroxysafrole and subsequent metabolism by sulfotransferases generates reactive allylic sulfate esters that can react with the bases of RNA. researchgate.netnih.gov Studies have detected the formation of multiple guanosine, adenosine, and cytosine adducts in mouse liver S9 incubations, cultured mouse primary hepatocytes, and in the liver tissues of mice exposed to safrole. nih.gov The formation of these RNA adducts may contribute to the toxic effects of safrole by altering the biochemical properties and functions of RNA. researchgate.netnih.gov Furthermore, adduct formation has been observed with 2'-deoxyguanosine 3'-monophosphate (dGMP) and 2'-deoxyadenosine 3'-monophosphate (dAMP) in the presence of sulfotransferase and 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.com

Genomic Integrity Response and Dna Repair Pathways

Cellular Recognition Mechanisms of DNA Damage Induced by 1'-Sulfooxysafrole Adducts

The initial step in the cellular response to DNA damage is the recognition of the lesion. For bulky or structurally distorting DNA adducts, such as those potentially formed by this compound, the Nucleotide Excision Repair (NER) pathway is typically the primary system involved in damage detection. The NER pathway can be initiated through two subpathways: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER) nih.govresearchgate.net. In GG-NER, the XPC-HR23B complex, often in conjunction with UV-DDB, acts as an initial damage sensor, recognizing DNA lesions throughout the genome nih.govnih.gov. While specific research detailing the exact recognition of this compound adducts by XPC is limited in the provided search results, the general mechanism for bulky adducts suggests this complex would be involved. TC-NER is initiated by a stalled RNA polymerase II at a lesion site nih.gov. The precise structural distortions caused by this compound-derived adducts would dictate the efficiency and mode of recognition by these cellular surveillance systems. Molecular dynamics simulations suggest that some safrole-derived adducts cause minimal DNA distortion, which could potentially lead to inefficient recognition by repair machinery researchgate.net.

DNA Repair Pathways Involved in Adduct Excision

Once DNA damage is recognized, specific repair pathways are activated to remove and replace the damaged nucleotides. The primary pathways considered for bulky DNA adducts are NER, while Base Excision Repair (BER) and Mismatch Repair (MMR) handle different types of DNA lesions.

Nucleotide Excision Repair (NER) Mechanisms

NER is a versatile pathway responsible for removing a broad spectrum of DNA lesions, particularly those that cause significant distortions to the DNA helix, such as UV-induced photoproducts and bulky chemical adducts nih.govnih.govwikipedia.orgczytelniamedyczna.pl. The process involves the sequential action of numerous proteins to recognize the damage, unwind the DNA, incise the damaged strand on both sides of the lesion, excise the damaged oligonucleotide, and resynthesize the gap wikipedia.orgatlasgeneticsoncology.orgwikipedia.org.

Role of Specific NER Proteins (e.g., XPA, XPC, TFIIH, XPB, XPD, ERCC1-XPF, XPG)

The NER pathway relies on a coordinated effort of multiple protein complexes. The XPC-HR23B complex is a key initiator of GG-NER, recognizing DNA damage throughout the genome nih.govplos.org. Following XPC recognition, the TFIIH complex , a multi-subunit factor containing helicase activities (XPB and XPD), is recruited to unwind the DNA around the lesion d-nb.infonih.govembopress.org. The XPA protein plays a crucial role in verifying the damage and stabilizing the TFIIH complex, thereby enhancing the DNA unwinding activity of XPB and XPD d-nb.infonih.govnih.gov. XPG and the ERCC1-XPF complex act as endonucleases, making incisions on the 3' and 5' sides of the lesion, respectively, to excise the damaged fragment wikipedia.orgd-nb.infonih.govembopress.org. The precise order and interaction of these proteins are critical for efficient repair. For instance, XPA and XPG can activate the helicase activities of XPB and XPD, facilitating DNA opening and lesion scanning d-nb.info. XPB's role is also implicated in facilitating the 5' incision by ERCC1-XPF embopress.orgembopress.org.

Efficiency of NER for this compound-Derived Adducts

The efficiency of NER in repairing this compound-derived adducts is an area of active investigation. Studies on related safrole adducts suggest that minimal distortion of the DNA helix caused by these adducts can lead to inefficient recognition and repair by NER researchgate.net. This inefficiency may stem from the specific binding kinetics of NER initiation factors, such as the XPC complex. For example, the dissociation rate of XPC from damaged DNA can be a determining factor in NER efficiency, with prolonged binding potentially repressing repair plos.org. If this compound adducts exhibit similar properties of low DNA distortion or unfavorable binding kinetics for NER factors, their repair could be less efficient compared to more bulky lesions like UV photoproducts.

Base Excision Repair (BER) Considerations for Related Lesions

The Base Excision Repair (BER) pathway is primarily responsible for removing small, non-helix-distorting DNA base lesions, such as those resulting from oxidation, deamination, and alkylation nih.govwikipedia.orgbmbreports.orgnih.gov. BER is initiated by DNA glycosylases that remove the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then processed by AP endonucleases and other enzymes wikipedia.orgnih.govwikipedia.org. While this compound is a reactive electrophile that can alkylate DNA, the resulting adducts are generally considered bulky and helix-distorting, making NER the more likely primary repair pathway wikipedia.orgczytelniamedyczna.pl. However, it is possible that certain types of lesions arising from related compounds or specific metabolic byproducts could be processed by BER, or that BER pathway components might play a secondary or accessory role in handling certain types of damage, though this is not explicitly detailed for this compound adducts in the provided literature.

Mismatch Repair (MMR) and its Potential Role in Response to Adducts

The Mismatch Repair (MMR) pathway primarily corrects base-base mismatches and small insertion/deletion loops that arise during DNA replication, thereby maintaining genomic fidelity oup.comijbs.comscielo.brwikipedia.orgmdpi.comresearchgate.net. MMR proteins, such as MSH2, MSH6, and MLH1, recognize these errors oup.comscielo.br. While MMR is not the primary pathway for repairing bulky DNA adducts like those formed by this compound, some studies suggest that MMR proteins can recognize certain DNA adducts, including those formed by alkylating agents, and may play a role in signaling or tolerance mechanisms rather than direct excision oup.comscielo.br. For instance, MMR proteins have been shown to bind to cisplatin-DNA adducts, but their direct role in repairing these specific lesions is debated, with some evidence suggesting they might trigger futile repair cycles or contribute to cell death signaling oup.comscielo.br. The involvement of MMR in the cellular response to this compound adducts has not been clearly established in the provided information, but its known role in recognizing certain adducts suggests a potential, albeit likely secondary, involvement.

Molecular Dynamics of DNA-Adduct Persistence and Repair Efficiency

The genomic integrity of cells is constantly challenged by endogenous and exogenous agents, necessitating robust DNA repair mechanisms. For compounds like safrole, a naturally occurring alkenylbenzene found in various spices and essential oils, metabolic activation leads to the formation of highly reactive intermediates that can covalently bind to DNA, forming DNA adducts. Among these, this compound is identified as a key electrophilic metabolite responsible for initiating DNA damage vanhove.frresearchgate.netwikipedia.org. The persistence of these DNA adducts and the efficiency of cellular repair pathways in their removal are critical determinants of the compound's genotoxic and carcinogenic potential.

Formation and Nature of this compound DNA Adducts

Safrole undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of 1'-hydroxysafrole. This intermediate is then conjugated with sulfate by sulfotransferase enzymes to produce this compound vanhove.frwikipedia.org. This sulfate ester is highly unstable and readily undergoes nucleophilic displacement, generating a reactive carbocation that targets nucleophilic sites on DNA bases vanhove.frwikipedia.org. The primary targets for adduct formation include the exocyclic amino groups of guanine and adenine nih.govwikipedia.org. Specifically, adducts such as N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine have been identified, involving substitutions on the guanine's 2-amino group or adenine's N6 position, respectively nih.gov. These adducts represent a direct modification of the DNA structure, potentially disrupting normal DNA replication and transcription processes.

DNA Adduct Persistence Dynamics

The persistence of DNA adducts is governed by the balance between their formation rate and the efficiency of cellular repair mechanisms. Research indicates that safrole-derived DNA adducts can exhibit significant persistence in cellular environments. Studies using liver cell models have shown that over 90% of these adducts can remain unrepaired even after 24 to 48 hours of recovery researchgate.net. Furthermore, safrole-DNA adducts have been detected in animal models for extended periods, with some studies reporting their presence 30 to 140 days after a single administration clemson.edu. The persistence has also been observed to be independent of the administered dose, suggesting a consistent half-life for these adducts once formed nih.gov.

This prolonged presence of adducts is partly attributed to the molecular dynamics of their interaction with DNA. Molecular dynamics (MD) simulations suggest that the formation of specific safrole-DNA adducts, such as S-3'-N2-dG, causes only subtle distortions to the DNA helix researchgate.net. Such minimal structural alterations may hinder the efficient recognition and binding of DNA repair enzymes, particularly those involved in bulky lesion removal like Nucleotide Excision Repair (NER) researchgate.netsymbiosisonlinepublishing.com. Consequently, these adducts may escape detection by the cellular repair machinery, leading to their accumulation within the genome upon repeated exposure researchgate.net.

DNA Repair Efficiency and Mechanisms

The cellular response to DNA damage involves a complex network of repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and others kyushu-u.ac.jpnih.gov. For safrole-induced DNA adducts, NER is considered a primary repair pathway researchgate.netsymbiosisonlinepublishing.com. However, studies have indicated that the repair efficiency for these specific adducts is limited researchgate.net.

Table 1: DNA Adduct Persistence in Cellular Models

| Compound/Metabolite | Adduct Type | Persistence Duration | Cellular Model/Notes | Source |

| Safrole/1'-OH-Safrole | S-3'-N2-dG | >90% remaining after 24-48h | Liver cell models | researchgate.net |

| Safrole | Various | Detected 30-140 days post-ingestion | Animal models | clemson.edu |

| Safrole | Various | Dose-independent persistence time course | Animal models | nih.gov |

Table 2: DNA Repair Efficiency for Safrole-Derived Adducts

| Compound/Metabolite | Adduct Type | Primary Repair Pathway Involved | Observed Efficiency/Observation | Notes | Source |

| Safrole/1'-OH-Safrole | S-3'-N2-dG | Nucleotide Excision Repair (NER) | Slower repair in NER-deficient cells vs. wild-type | Confirms NER role, indicates overall inefficiency | researchgate.net |

| Safrole/1'-OH-Safrole | S-3'-N2-dG | General cellular repair | Limited repair; >90% adducts remain after 24-48h | researchgate.net | |

| 1'-Hydroxysafrole | Various | Repair synthesis | ~15% of UV-induced levels | Cultured human T98G cells | nih.gov |

| Safrole | Various | DNA repair machinery | Inefficient activation due to subtle DNA distortion | Potential for bioaccumulation | researchgate.net |

The limited efficiency of DNA repair pathways in removing this compound-induced adducts contributes to their persistence, thereby posing a continuous risk to genomic integrity and potentially initiating mutagenic events that can lead to carcinogenesis.

Theoretical and Computational Research Approaches

Physiologically Based Biokinetic (PBBK) Modeling of 1'-Sulfooxysafrole Formation and Distribution

Physiologically Based Biokinetic (PBBK) models are crucial tools for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds within biological systems. For this compound, these models are employed to predict its formation and disposition, particularly in relation to its precursor, safrole. PBBK models integrate physiological parameters with biochemical and chemical kinetic data to simulate the compound's behavior in vivo oup.comacs.orgoup.comnih.gov.

Model Development and Validation Using In Vitro-Derived Kinetic Parameters

The development of PBBK models for this compound relies heavily on kinetic parameters derived from in vitro studies. These studies typically involve incubating tissue fractions, such as liver microsomes or S9 fractions, with safrole or its proximate metabolite, 1'-hydroxysafrole, to quantify the rates of metabolic reactions acs.orgoup.comcore.ac.uk. Key enzymes involved in the bioactivation pathway include cytochrome P450 enzymes (e.g., CYP2A6) for the initial hydroxylation of safrole to 1'-hydroxysafrole, and sulfotransferases (SULTs) for the subsequent sulfation of 1'-hydroxysafrole to this compound oup.comoup.comcore.ac.uknih.gov.

Kinetic parameters such as Vmax (maximum reaction rate) and Km (Michaelis-Menten constant) are determined for these enzymatic steps. For instance, studies have reported kinetic data for the sulfation of 1'-hydroxysafrole by human liver S9 protein, yielding parameters like Km values in the range of hundreds of micromolar and Vmax values in the nanomolar per minute per milligram of protein range acs.orgoup.com. These in vitro-derived parameters are then scaled and incorporated into the PBBK model to represent metabolic processes within specific organs, most notably the liver acs.orgoup.com. Model validation is achieved by comparing the model's predictions against experimentally observed metabolite levels or excretion data from in vivo studies acs.orgoup.comnih.gov.

Table 1: Representative In Vitro Kinetic Parameters for Safrole Sulfation

| Enzyme/System | Substrate | Parameter | Value | Unit | Reference |

| Human Liver S9 | 1'-Hydroxysafrole | Km | 3828 | µM | oup.com |

| Human Liver S9 | 1'-Hydroxysafrole | Vmax | 0.017 | nmol/min/mg S9 protein | oup.com |

| Human Liver S9 | 1'-Hydroxysafrole | Vmax/Km | 0.004 | µL/min/mg S9 protein | oup.com |

| Rat Liver S9 | 1'-Hydroxysafrole | Km | 101 | µM | acs.org |

| Rat Liver S9 | 1'-Hydroxysafrole | Vmax | 25 | nmol/min/mg S9 protein | acs.org |

| Rat Liver S9 | 1'-Hydroxysafrole | Vmax/Km | 248 | µL/min/mg S9 protein | acs.org |

Prediction of Metabolite Levels in Biological Systems Over Time and Dose

Once validated, PBBK models can predict the time- and dose-dependent formation and distribution of this compound and its related metabolites within various biological compartments, such as the liver and plasma oup.comacs.orgoup.comnih.gov. These models simulate how the concentration of this compound changes over time following exposure to safrole, often showing an initial increase followed by a decrease as it undergoes further reactions or detoxification oup.comacs.org.

Predictions can also explore the impact of different exposure levels on metabolite formation. For safrole, PBBK models have indicated that the formation of its ultimate carcinogenic metabolite, this compound, generally shows linear kinetics across a range of doses, suggesting no significant saturation of the metabolic pathways within certain exposure ranges oup.comnih.govresearchgate.net. For example, models have predicted that in human liver, the median formation of this compound can be three to five times higher than in rat liver oup.comnih.gov. Simulations have also shown that the relative formation of bioactivated metabolites does not significantly increase at higher doses for safrole, unlike some other alkenylbenzenes acs.orgresearchgate.net.

Table 2: PBBK Model Predictions for this compound Formation

| Biological System | Predicted Median Formation Ratio (Human vs. Rat) | Predicted Interindividual Variability (Fold Difference) | Reference |

| Human Liver | 3-5 times higher | 4- to 17-fold | oup.comnih.gov |

In Silico Assessment of Interindividual Variability in Biotransformation

PBBK models, particularly when coupled with Monte Carlo simulations, are instrumental in assessing interindividual variability in the biotransformation of safrole and the subsequent formation of this compound oup.comnih.gov. This variability is often attributed to genetic polymorphisms in the enzymes responsible for safrole metabolism, such as cytochrome P450 enzymes (e.g., CYP2A6) and sulfotransferases oup.comnih.govnih.gov.

By incorporating variations in the kinetic parameters of these enzymes, reflecting common genetic differences within a population, PBBK models can predict a range of metabolite concentrations. For this compound, Monte Carlo simulations have predicted that its formation can vary significantly among individuals, with a range of 4- to 17-fold difference between the 95th and median, or 95th and 5th percentiles of the population oup.comnih.gov. This highlights how genetic makeup can influence an individual's susceptibility to the effects of safrole exposure by altering the rate of formation of its reactive metabolites.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the movement and interactions of atoms and molecules over time, providing insights into the dynamic behavior of biological systems at an atomic level glycoforum.gr.jpmpg.denih.gov. For this compound, MD simulations can elucidate its potential interactions with biomolecules such as DNA or proteins involved in its metabolism or cellular response.

While specific MD simulations directly focused on this compound might be less common in the readily available literature, studies on related safrole metabolites or other genotoxic compounds provide a framework. These simulations typically involve modeling the compound within a simulated biological environment (e.g., near DNA or a protein active site) and tracking atomic movements based on physics-based force fields glycoforum.gr.jpmpg.demdpi.comnih.gov. The analysis of these simulations can reveal information about binding affinities, stability of complexes, and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions) mdpi.com. Such studies can help predict how this compound might bind to DNA, potentially leading to adduct formation, or how it interacts with enzymes involved in its detoxification or further activation.

Quantum Mechanical Studies of Reactivity, Stability, and Transition States

Quantum Mechanical (QM) studies employ the principles of quantum chemistry to investigate the electronic structure, reactivity, and stability of molecules. These calculations provide detailed information about bond energies, reaction pathways, and the electronic distribution within a molecule, which are critical for understanding its chemical behavior schrodinger.com.

For this compound, QM calculations can predict its intrinsic stability under physiological conditions and its propensity to undergo decomposition or rearrangement. The sulfonate ester linkage in this compound is known to be unstable and can spontaneously decompose to form a reactive electrophilic carbonium cation oup.comnih.gov. QM studies can quantify the energy barriers for such decomposition pathways, identify transition states, and elucidate the mechanisms by which reactive intermediates are generated. For example, calculations might determine the activation energy for the elimination of sulfite from this compound, a key step in its bioactivation to a DNA-reactive species schrodinger.com. These studies contribute to a fundamental understanding of the molecule's chemical reactivity and its potential to cause cellular damage.

Table 3: Representative Quantum Mechanical Study Findings

| Property Studied | Computational Method | Finding | Potential Implication | Reference |

| Stability of linkage | QM Calculations | Sulfonate ester linkage is susceptible to facile elimination of sulfite. | Indicates potential for generating reactive electrophiles. | schrodinger.com |

| Decomposition pathway | QM Calculations | Calculated activation energy for rearrangement to electrophile: ~25 kcal/mol. | Quantifies the energy barrier for generating a reactive intermediate. | schrodinger.com |

| Electronic structure | DFT Calculations | Stable under physiological conditions, but potential for facile elimination of sulfite. | Predicts chemical behavior and reactivity under biological conditions. | schrodinger.com |

Structure-Activity Relationship (SAR) Modeling for Molecular Interactions

Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR), aims to establish a correlation between the chemical structure of a compound and its biological activity or properties wikipedia.orgijaar.org. By analyzing a series of related compounds, SAR models can identify specific structural features that are critical for a particular interaction or effect.

For this compound, SAR studies could explore how modifications to its structure influence its reactivity, stability, or ability to interact with biological targets like DNA or metabolizing enzymes. While direct SAR studies specifically on this compound might be limited, research on safrole analogs and other alkenylbenzenes often identifies key structural determinants. For example, the presence of the allyl group and the sulfoxy substituent on the safrole backbone has been implicated in DNA binding affinity and genotoxicity ijaar.org. QSAR models can quantify these relationships by using molecular descriptors (e.g., lipophilicity, electronic properties, topological indices) to predict biological outcomes wikipedia.org. These models can aid in understanding the molecular basis of this compound's genotoxic potential and guide the design of related compounds with potentially altered activities.

Compound List:

this compound

Safrole

1'-Hydroxysafrole

1'-Oxosafrole

1,2-Dihydroxy-4-allylbenzene

2',3'-Safrole oxide

3'-Hydroxysafrole

1'-Hydroxysafrole glucuronide

Estragole

Methyleugenol

1'-Sulfooxymethyleugenol

Research Models and Experimental Methodologies for Studying 1'-sulfooxysafrole

In Vitro Systems for Enzymatic and Mechanistic Studies

In vitro systems are fundamental for dissecting the biochemical processes leading to the formation of 1'-sulfooxysafrole and for assessing its intrinsic chemical properties. These cell-free systems provide a simplified and controlled environment, enabling researchers to isolate and study specific enzymatic reactions and molecular interactions without the complexities of a whole-cell system.

Subcellular Fractions (e.g., Microsomes, S9 Homogenates, Cytosol)

Subcellular fractions are preparations of specific components of cells, obtained through homogenization and centrifugation. researchgate.net They are instrumental in identifying which cellular compartments and enzyme systems are involved in the metabolism of safrole and its derivatives.

Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum during cell homogenization. researchgate.net They are enriched in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. researchgate.netxenotech.com In the context of this compound research, liver microsomes are used to study the initial hydroxylation of safrole to its proximate carcinogen, 1'-hydroxysafrole, a necessary step before sulfonation. oup.comoup.com Studies using human liver microsomes have identified 1,2-dihydroxy-4-allylbenzene and 1'-hydroxysafrole as major metabolites of safrole. oup.com

S9 Homogenates: The S9 fraction is a supernatant obtained from a low-speed centrifugation of a tissue homogenate and contains both microsomal and cytosolic components. researchgate.nettandfonline.com This mixture provides a more comprehensive representation of the metabolic capabilities of the liver, encompassing both Phase I and Phase II enzymes. researchgate.netxenotech.com Researchers utilize S9 fractions, particularly from the liver, to investigate the complete bioactivation pathway of safrole, from the initial CYP-mediated hydroxylation to the subsequent sulfation of 1'-hydroxysafrole to this compound. oup.comoup.com The formation of this compound is often detected indirectly by trapping the reactive carbocation with glutathione (GSH) to form a stable GS-1'-sulfooxysafrole adduct. oup.comoup.com

Cytosol: This is the soluble portion of the cytoplasm, containing a variety of soluble enzymes, including sulfotransferases (SULTs). xenotech.com Cytosolic fractions are specifically used to study the Phase II sulfonation reaction that converts 1'-hydroxysafrole into the ultimate carcinogenic metabolite, this compound. nih.govbioivt.com By incubating 1'-hydroxysafrole with liver cytosol and the necessary cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), researchers can directly assess the activity of SULTs in this critical bioactivation step. nih.gov

Interactive Table: Subcellular Fractions in this compound Research

| Subcellular Fraction | Primary Enzymes Present | Key Application in this compound Research | Typical Cofactors Used | Reference |

| Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs) | Studying the initial hydroxylation of safrole to 1'-hydroxysafrole. | NADPH | oup.comoup.com |

| S9 Homogenates | CYPs, SULTs, UGTs, and other cytosolic enzymes | Investigating the complete metabolic pathway from safrole to this compound and its subsequent reactions. | NADPH, PAPS, UDPGA, GSH | oup.comoup.comd-nb.info |

| Cytosol | Sulfotransferases (SULTs) | Focusing on the sulfonation of 1'-hydroxysafrole to this compound. | PAPS | nih.govbioivt.com |

Recombinant Enzyme Systems (e.g., Expressed CYP and SULT Isoforms)

To pinpoint the specific enzymes responsible for the metabolic activation of safrole, researchers utilize recombinant enzyme systems. These systems involve the expression of individual human cytochrome P450 (CYP) or sulfotransferase (SULT) isoforms in host cells, such as E. coli or insect cells. bioivt.combioivt.com The purified recombinant enzymes are then used in in vitro assays to determine their specific activity towards safrole and 1'-hydroxysafrole.

Studies using this approach have identified several human CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, and CYP2E1, as being involved in the 1'-hydroxylation of safrole. oup.com Similarly, specific human SULT isoforms can be tested for their ability to catalyze the sulfation of 1'-hydroxysafrole, which is the final step in the formation of the reactive this compound. bioivt.comnih.gov This method allows for a detailed characterization of the kinetic parameters (Km and Vmax) of each enzyme isoform, providing insights into their relative contributions to safrole bioactivation in humans. oup.com

Cell-Free Reaction Systems for Intrinsic Reactivity Assessment

Due to its high reactivity and instability, direct studies on this compound are challenging. Cell-free reaction systems are employed to assess its intrinsic electrophilic reactivity. In these systems, a stable precursor, such as 1'-acetoxysafrole, is often used as a model compound to generate the same reactive carbocation as this compound. researchgate.net The reactivity of this electrophile can then be evaluated by its ability to form covalent adducts with DNA or other nucleophiles in a controlled, non-enzymatic environment. researchgate.net These experiments have been crucial in demonstrating the potential of the this compound-derived carbocation to bind to DNA, a key event in its mechanism of carcinogenicity. researchgate.netresearchgate.net

Cellular Models for Molecular Interaction Studies

Cellular models provide a more biologically relevant context than cell-free systems for studying the interactions of this compound within a living cell. These models retain the complex intracellular environment, including the spatial organization of enzymes and the presence of cellular defense mechanisms.

Mammalian Cell Lines (e.g., HepG2 cells, Chinese Hamster Ovary (CHO) cells)

HepG2 cells: This human hepatoma cell line is widely used in toxicology and drug metabolism studies because it retains many of the metabolic capabilities of human hepatocytes. unimi.itmdpi.com HepG2 cells can be used to investigate the entire metabolic activation pathway of safrole to this compound and to study the resulting cellular responses, such as DNA adduct formation, cytotoxicity, and apoptosis. unimi.itnih.gov

Chinese Hamster Ovary (CHO) cells: CHO cells are another common mammalian cell line used in genetic toxicology. wikipedia.orgbiopharminternational.com While they have limited intrinsic metabolic capacity, they can be genetically engineered to express specific human drug-metabolizing enzymes, such as individual CYP or SULT isoforms. nih.gov This allows researchers to create tailored cellular models to investigate the specific role of a particular enzyme in the bioactivation of safrole and the subsequent genotoxic effects of this compound. nih.gov

Primary Cell Cultures (e.g., Primary Rat Hepatocytes)

Primary hepatocytes are freshly isolated from the liver and are considered the "gold standard" for in vitro liver-related research because they most closely mimic the functions of the liver in vivo. researchgate.netbioivt.com Primary rat hepatocytes are frequently used to study the metabolism and toxicity of safrole, including the formation of this compound and its covalent binding to cellular macromolecules. nih.govbiorxiv.org These primary cell cultures provide a highly relevant model for assessing species differences in safrole metabolism and for extrapolating potential risks to humans. conceptlifesciences.comveritastk.co.jp

Interactive Table: Cellular Models in this compound Research

| Cellular Model | Description | Key Application in this compound Research | Advantages | Limitations | Reference |

| HepG2 cells | Human hepatoma cell line | Studying the complete metabolic activation of safrole and its cellular consequences (e.g., cytotoxicity, DNA damage). | Human origin, readily available, immortalized. | Can have altered metabolic enzyme expression compared to primary hepatocytes. | unimi.itmdpi.com |

| CHO cells | Chinese Hamster Ovary cell line | Investigating the role of specific enzymes by using genetically engineered cells expressing human CYP or SULT isoforms. | Easily transfected, low background metabolic activity. | Not of human or hepatic origin, requires genetic modification for metabolic studies. | wikipedia.orgnih.gov |

| Primary Rat Hepatocytes | Freshly isolated rat liver cells | Providing a highly relevant model for studying safrole metabolism, DNA adduct formation, and species-specific effects. | Closely mimics in vivo liver function, contains a full complement of metabolic enzymes. | Limited lifespan in culture, availability can be a factor. | nih.govbiorxiv.org |

Techniques for Isolation and Analysis of Modified Biomolecules from Cells

The study of this compound and its interaction with cellular macromolecules necessitates sophisticated techniques for the isolation and analysis of the resulting modified biomolecules, primarily DNA adducts. These methods are crucial for understanding the mechanisms of genotoxicity.

A primary technique employed is High-Performance Liquid Chromatography (HPLC) . Following the isolation of DNA from cells or tissues and its enzymatic digestion into individual nucleosides, HPLC is used to separate the modified nucleosides (adducts) from the vast excess of normal, unmodified nucleosides. The elution profiles from the HPLC can be monitored using UV-Vis detectors. For enhanced sensitivity and specificity, particularly when dealing with the low levels of adducts formed in vivo, radiolabeled precursors like [³H]-1'-hydroxysafrole are often used, with fractions collected from the HPLC for scintillation counting. More advanced systems couple HPLC with on-line radioactivity detectors for real-time analysis.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), has become a gold standard for the identification and quantification of DNA adducts. Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) allow for the structural characterization of adducts. For instance, triple quadrupole mass spectrometry can be used in "comparative DNA adductomics" to screen for potential DNA adducts by monitoring for the neutral loss of the deoxyribose moiety, a common fragmentation pattern for nucleoside adducts. This allows for the creation of DNA adductome maps, revealing numerous potential adduct candidates for further investigation. Isotope-dilution LC-ESI-MS/MS, using stable isotope-labeled internal standards, provides highly accurate quantification of specific adducts.

Another highly sensitive method is the ³²P-Postlabeling Assay . This technique involves the enzymatic digestion of DNA to 3'-mononucleotides. The adducts are then enriched, often through solvent extraction or solid-phase extraction, before being radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or HPLC and quantified by measuring their radioactive decay. This method is capable of detecting adducts at frequencies as low as one in 10⁹ to 10¹⁰ normal nucleotides, making it suitable for studies involving low exposure levels.

In Vivo Research Models for Metabolic Pathway Elucidation and Adduct Formation

In vivo models are indispensable for understanding the complex metabolic pathways that lead to the formation of this compound and its subsequent interaction with biological molecules in a whole-organism context.

Rodent Models (e.g., Rat and Mouse Strains, including Genetically Modified Models like Brachymorphic Mice)

Rodent models, particularly rats and mice, have been central to the study of safrole metabolism and carcinogenicity. Strains such as the CD-1, B6C3F1, and Sprague-Dawley rats have been used extensively. These models allow for the investigation of adduct formation in target organs, such as the liver, under controlled experimental conditions.

A pivotal tool in elucidating the role of sulfation has been the use of brachymorphic mice . These mice possess a genetic defect that results in a significant deficiency in the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the essential co-substrate for sulfotransferase (SULT) enzymes. Consequently, their ability to carry out sulfation reactions is severely impaired.

Research has demonstrated that when brachymorphic mice are administered 1'-hydroxysafrole, the formation of hepatic DNA and RNA adducts is dramatically reduced compared to their phenotypically normal littermates. nih.gov This provides compelling evidence that sulfation is the critical metabolic activation step leading to the formation of the ultimate reactive electrophile, this compound. nih.gov Studies have quantified this difference, showing a significant decrease in macromolecular binding in these genetically modified mice. nih.gov

| Mouse Model | Genetic Characteristic | Observation after 1'-Hydroxysafrole Administration | Fold Reduction in Adduct Levels (Compared to Normal) | Reference |

|---|---|---|---|---|

| Phenotypically Normal (B6C3F2) | Normal PAPS Synthesis | Standard level of hepatic DNA and RNA adduct formation. | N/A | nih.gov |

| Brachymorphic (B6C3F2) | Deficient in PAPS Synthesis | Significantly lower levels of hepatic DNA and RNA adducts. | 7- to 12-fold | nih.gov |

Further detailed studies in B6C3F1 mice have identified and quantified specific DNA adducts formed in the liver following treatment with 1'-hydroxysafrole, providing a molecular basis for its genotoxic effects. capes.gov.br

Comparative Biotransformation Studies Across Species

Significant differences exist in the metabolic handling of safrole and its metabolites across different species, which has profound implications for species-specific toxicity. Comparative studies involving rats, mice, and humans have highlighted these variations.

The primary metabolic pathways for 1'-hydroxysafrole are sulfation, glucuronidation, and oxidation. The balance between these pathways determines the extent of bioactivation (via sulfation to this compound) versus detoxification (via glucuronidation or oxidation).

In mice , the sulfation pathway appears to be highly efficient, leading to a greater susceptibility to safrole-induced liver tumors compared to rats. europa.eu In rats , glucuronidation of 1'-hydroxysafrole is a more dominant detoxification pathway than in humans. oup.com Studies have shown that while 1,2-dihydroxy-4-allylbenzene is a major urinary metabolite in both rats and humans, the proximate carcinogen 1'-hydroxysafrole is detectable as a conjugate in rat urine but has not been found in human urine under similar investigational conditions. nih.gov

Physiologically based biokinetic (PBBK) modeling, using in vitro kinetic data from liver preparations, has allowed for quantitative comparisons of these pathways. These models predict that the formation of 1'-oxosafrole (a detoxification product) is a major pathway for 1'-hydroxysafrole in humans but a minor one in rats. oup.com Conversely, glucuronidation is less important in humans than in rats. oup.com While direct quantitative comparisons of all pathways in all three species from a single study are limited, the compiled data indicate clear species-dependent preferences in metabolic routing.

| Metabolic Pathway (from 1'-Hydroxysafrole) | Rat | Mouse | Human | Reference |

|---|---|---|---|---|

| Sulfation (Bioactivation) | Minor Pathway | Major Pathway | Predicted to be 3-5 times higher than in rats | europa.euoup.com |

| Glucuronidation (Detoxification) | Major Pathway | Pathway exists | Less important than in rats | oup.com |

| Oxidation to 1'-oxosafrole (Detoxification) | Minor Pathway | Pathway exists | Main Detoxification Pathway | oup.com |

These species-specific differences in metabolism, particularly in the efficiency of the sulfation pathway, are critical for extrapolating findings from rodent models to assess potential human risk.

Q & A

Q. What experimental models have been used to confirm 1'-Sulfooxysafrole as a carcinogenic metabolite?

Studies utilizing brachymorphic mice and pentachlorophenol demonstrated that this compound is the major electrophilic and carcinogenic metabolite of 1'-hydroxysafrole in mouse liver. These models showed impaired sulfotransferase activity, linking metabolic activation to DNA adduct formation and tumorigenesis. Researchers should prioritize in vivo models with genetic modifications (e.g., sulfotransferase-deficient mice) to isolate metabolic pathways .

Q. How can this compound be quantified in biological samples?

Quantification often employs UV spectroscopy (260 nm) by comparing the peak area of glutathione (GSH) adducts of this compound to a calibration curve of 3′-hydroxyanethole. This method requires rigorous validation of chromatographic separation (e.g., HPLC) and controls for matrix effects in liver homogenates or serum .

Q. What role does sulfotransferase activity play in this compound toxicity?

Sulfotransferases catalyze the sulfonation of 1'-hydroxysafrole to form this compound, a reactive electrophile. Studies in brachymorphic mice (sulfotransferase-deficient) showed reduced DNA adducts, confirming enzymatic bioactivation as critical for toxicity. Researchers should measure sulfotransferase isoform-specific activity in target tissues to assess inter-species or inter-individual variability .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data on this compound's metabolic pathways?

Contradictions (e.g., discrepancies in adduct formation rates) may arise from differences in analytical methods or model systems. Mitigation strategies include:

- Cross-validating results using multiple detection techniques (e.g., LC-MS/MS alongside UV spectroscopy).

- Replicating findings in humanized mouse models or primary hepatocytes to assess human relevance.

- Applying bias-check frameworks (e.g., assessing allocation concealment, blinding) to experimental design, as poor methodology can inflate effect sizes .

Q. What methodological considerations are critical when extrapolating this compound risk assessments from rodents to humans?

Key factors include:

- Interspecies differences : Compare human and murine sulfotransferase expression patterns using proteomics or RNA-seq.

- Dose-response modeling : Apply physiologically based pharmacokinetic (PBPK) models to adjust for metabolic scaling.

- Adverse Outcome Pathways (AOPs) : Map DNA adduct formation to downstream carcinogenic events, integrating in vitro and in vivo data for AOP development .

Q. How can in vitro systems be optimized to study this compound's electrophilic reactivity?

Use primary hepatocytes or 3D liver spheroids with retained phase II enzyme activity. Include co-factors (e.g., PAPS for sulfonation) and monitor reactive oxygen species (ROS) generation. Pair with computational models (e.g., molecular docking) to predict adduct formation sites on DNA or proteins .

Q. What strategies improve reproducibility in studies on this compound's genotoxicity?

- Standardized protocols : Predefine analytical thresholds for adduct detection (e.g., ≥5% increase over controls).

- Data transparency : Share raw chromatograms and spectral data as supplementary material for peer review.

- Negative controls : Include sulfotransferase inhibitors (e.g., pentachlorophenol) to confirm pathway specificity .

Methodological Tables

| Key Parameter | Recommended Approach | Validation Criteria |

|---|---|---|

| Quantification of adducts | LC-MS/MS with stable isotope-labeled internal standards | Coefficient of variation (CV) <15% across replicates |

| Sulfotransferase activity | Radiometric assay using ³⁵S-PAPS | Linear kinetics over 30-min incubation period |

| In vivo carcinogenicity | Brachymorphic mice + 1'-hydroxysafrole dosing (6 months) | Tumor incidence ≥30% in wild-type controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.